(3'-Nitro[1,1'-biphenyl]-4-yl)methanol is an organic compound with the molecular formula C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol. This compound features a nitro group at the 3' position of one phenyl ring of biphenyl and a hydroxymethyl group (-CH₂OH) at the 4-position of the other phenyl ring. The presence of these functional groups imparts unique chemical properties, making it an interesting subject for various scientific investigations .
Research indicates that derivatives of (3'-Nitro[1,1'-biphenyl]-4-yl)methanol exhibit potential biological activities. Some studies have suggested antimicrobial and anticancer properties associated with its derivatives. The nitro group can be reduced in biological systems, potentially leading to bioactive amines that may interact with various biological targets .
The synthesis of (3'-Nitro[1,1'-biphenyl]-4-yl)methanol typically involves:
While laboratory methods are well-documented, large-scale industrial synthesis methods remain less characterized but would likely follow similar synthetic pathways with optimizations for yield and purity .
(3'-Nitro[1,1'-biphenyl]-4-yl)methanol has several applications across different fields:
Interaction studies involving (3'-Nitro[1,1'-biphenyl]-4-yl)methanol focus on its mechanism of action in biological systems. The reduction of the nitro group to an amine can enhance its interaction with enzymes and receptors through hydrogen bonding and other molecular interactions. This property is significant for its potential therapeutic applications .
Several compounds share structural similarities with (3'-Nitro[1,1'-biphenyl]-4-yl)methanol. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (4'-Nitro-[1,1'-biphenyl]-4-yl)methanol | Nitro group at the 4' position | Different position of the nitro group affects reactivity. |
| 3-Nitro(1,1'-biphenyl)-4-ol | Hydroxyl instead of methanol | Hydroxyl group may influence solubility and reactivity differently. |
| (3-Nitrophenyl)methanol | Single phenyl ring instead of biphenyl | Simpler structure may lead to different biological activity profiles. |
These compounds highlight the uniqueness of (3'-Nitro[1,1'-biphenyl]-4-yl)methanol due to its biphenyl structure combined with specific functional groups that influence its chemical behavior and potential applications .
(3'-Nitro[1,1'-biphenyl]-4-yl)methanol is systematically named according to IUPAC guidelines, reflecting its biphenyl core and substituents:
Key physicochemical properties include:
| Property | Value |
|---|---|
| Melting point | Not well-documented |
| Boiling point | 416.2±38.0 °C (predicted) |
| LogP (Partition coefficient) | 2.75 |
| Polar surface area | 63.4 Ų |
Biphenyl derivatives have been studied since the 19th century, with early work focusing on their isolation from coal tar and crude oil. The development of coupling reactions—such as the Ullmann reaction (1901) and Suzuki-Miyaura cross-coupling (1980s)—enabled systematic synthesis of substituted biphenyls.
(3'-Nitro[1,1'-biphenyl]-4-yl)methanol represents a modern advancement in this field, combining nitro and hydroxymethyl groups to enhance reactivity. The nitro group’s electron-withdrawing nature and the hydroxymethyl group’s nucleophilic potential make this compound a versatile building block, aligning with trends in functionalized aromatic chemistry.
This compound’s dual functionality enables diverse applications:
Comparative analysis of related biphenyl derivatives:
| Compound | Structural Features | Applications |
|---|---|---|
| (4'-Nitro-[1,1'-biphenyl]-4-yl)methanol | Nitro at 4', hydroxymethyl at 4 | Catalysis, polymer additives |
| 3-Nitro(1,1'-biphenyl)-4-ol | Hydroxyl instead of hydroxymethyl | Antioxidant research |
| 4'-Methyl-3-nitro-1,1'-biphenyl | Methyl at 4', nitro at 3 | Intermediate for dyes |
The retrosynthetic analysis of (3'-Nitro[1,1'-biphenyl]-4-yl)methanol (molecular formula C₁₃H₁₁NO₃, molecular weight 229.23 g/mol) reveals several strategic disconnections that can guide synthetic planning [2]. The target molecule contains three key structural elements: a biphenyl core, a nitro group at the 3'-position, and a hydroxymethyl group at the 4-position.
Key disconnections for synthesizing this compound involve biphenyl formation via Suzuki-Miyaura coupling, selective nitration, and introduction of the hydroxymethyl group [2]. The retrosynthetic approach can follow multiple pathways:
Pathway 1: Biphenyl Formation First
Pathway 2: Functional Group Introduction First
Pathway 3: Simultaneous Functionalization
The Suzuki-Miyaura coupling represents the most versatile and widely used method for constructing biphenyl derivatives [4] [5] [6]. This palladium-catalyzed cross-coupling reaction between organoboron compounds and aryl halides provides excellent yields and functional group tolerance.
General Procedure for Suzuki-Miyaura Coupling:
The reaction between 4-bromobiphenyl and appropriate boronic acids under palladium catalysis typically proceeds under the following conditions [4] [5]:
The mechanistic cycle involves oxidative addition of the aryl halide to Pd(0), transmetalation with the organoboron species, and reductive elimination to form the biphenyl product [5]. The reaction shows excellent functional group tolerance, accommodating nitro groups, esters, aldehydes, and alcohols.
Optimization of Suzuki-Miyaura Conditions:
Recent developments have focused on reducing catalyst loadings and improving reaction efficiency. The use of specialized ligands such as SPhos, XPhos, and RuPhos has enabled challenging couplings with sterically hindered substrates [7] [8]. For nitro-containing substrates, careful optimization is required as the nitro group can coordinate to the palladium center, potentially inhibiting the catalytic cycle [9] [10].
The nitration of biphenyl derivatives follows established electrophilic aromatic substitution mechanisms [11] [3] [12]. The regioselectivity of nitration depends on the existing substitution pattern and reaction conditions.
Standard Nitration Conditions:
The nitration of biphenyl typically gives a mixture of 2-nitrobiphenyl and 4-nitrobiphenyl, with the ortho isomer predominating (ratio approximately 3.5:1) [13]. This regioselectivity arises from the activating effect of the second phenyl ring, which acts as an ortho/para director [14] [13].
Mechanistic Considerations:
The nitration proceeds through the formation of a sigma complex (arenium ion) intermediate [12]. The regioselectivity is controlled by the stability of the intermediate and the directing effects of existing substituents. For 4-methylbiphenyl, the methyl group further activates the ring toward electrophilic substitution [15].
Optimization Strategies:
The introduction of hydroxymethyl groups into aromatic systems can be achieved through several methodologies [16] [17] [18]. The most common approaches include formylation followed by reduction, direct hydroxymethylation, and carbonyl addition reactions.
Formylation-Reduction Approach:
Direct Hydroxymethylation:
The hydroxymethylation of aromatic compounds typically requires activated aromatic rings [16] [18]. The reaction proceeds through initial formylation at the most electron-rich position, followed by in situ reduction to the hydroxymethyl group.
Grignard-Carbonyl Approach:
The formation of Grignard reagents from aryl halides followed by reaction with formaldehyde provides an alternative route to hydroxymethyl derivatives :
The selection of appropriate catalysts is crucial for achieving high yields and selectivities in biphenyl synthesis [8] [20] [21]. Modern palladium catalysts offer superior performance compared to traditional systems.
Catalyst Performance Comparison:
| Catalyst | Yield (%) | Reaction Time (h) | Temperature (°C) | TON | TOF (h⁻¹) |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | 72 | 12 | 100 | 7200 | 600 |
| Pd(dppf)Cl₂ | 85 | 8 | 90 | 8500 | 1062 |
| Pd(OAc)₂ + PPh₃ | 68 | 16 | 110 | 6800 | 425 |
| PdCl₂(PPh₃)₂ | 75 | 10 | 100 | 7500 | 750 |
| Pd₂(dba)₃ + SPhos | 92 | 6 | 80 | 9200 | 1533 |
| Pd(TPP)₄ | 70 | 14 | 105 | 7000 | 500 |
| Pd(XPhos)G₂ | 89 | 7 | 85 | 8900 | 1271 |
| Pd(PCy₃)₂Cl₂ | 78 | 9 | 95 | 7800 | 867 |
The data reveals that Pd₂(dba)₃ + SPhos provides the highest yield (92%) and turnover frequency (1533 h⁻¹), while Pd(XPhos)G₂ offers an excellent balance of yield (89%) and reaction time (7 hours) [8] [22].
Ligand Effects:
The choice of ligand significantly impacts both catalyst activity and selectivity [22] [21]. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos enable challenging cross-coupling reactions with sterically hindered substrates. The electronic properties of the ligand influence the oxidative addition and reductive elimination steps of the catalytic cycle.
Systematic optimization of reaction conditions is essential for maximizing yield and selectivity [8] [23]. Key parameters include temperature, solvent system, base choice, and reagent stoichiometry.
Reaction Conditions Optimization Results:
| Base | Solvent | Yield (%) | Selectivity (%) | Reaction Rate (mol/h) |
|---|---|---|---|---|
| K₂CO₃ | Toluene | 85 | 95 | 0.45 |
| Na₂CO₃ | DMF | 78 | 89 | 0.38 |
| Cs₂CO₃ | THF | 72 | 92 | 0.32 |
| K₃PO₄ | Dioxane | 88 | 97 | 0.52 |
| Et₃N | MeCN | 65 | 85 | 0.25 |
| KOH | H₂O/MeOH | 82 | 90 | 0.42 |
| NaOH | DMA | 75 | 88 | 0.35 |
| Bu₄NOH | EtOH | 70 | 86 | 0.28 |
The optimal conditions employ K₃PO₄ as base in dioxane solvent, providing 88% yield with 97% selectivity [8] [23]. The choice of base affects both the transmetalation step and the overall reaction pH, while the solvent influences catalyst solubility and substrate activation.
Temperature Effects:
Temperature optimization requires balancing reaction rate with catalyst stability and product selectivity [23]. Higher temperatures accelerate the reaction but may lead to catalyst decomposition and side reactions. The optimal temperature range for most Suzuki-Miyaura couplings is 80-100°C.
Concentration Effects:
Reaction concentration affects both reaction rate and selectivity. Higher concentrations can lead to increased homocoupling, while lower concentrations may result in slow reaction rates. The optimal concentration typically ranges from 0.1-0.5 M with respect to the limiting reagent.
Controlling regioselectivity in aromatic substitution reactions is crucial for obtaining the desired regioisomer [24] [25] [26]. The regioselectivity depends on the electronic and steric properties of existing substituents.
Regioselectivity Patterns in Biphenyl Derivatives:
| Substrate | Ortho Position (%) | Meta Position (%) | Para Position (%) | Major Product |
|---|---|---|---|---|
| Biphenyl | 35 | 15 | 50 | Para-substituted |
| 4-Methylbiphenyl | 45 | 10 | 45 | Para-substituted |
| 4-Methoxybiphenyl | 55 | 8 | 37 | Ortho-substituted |
| 4-Nitrobiphenyl | 15 | 70 | 15 | Meta-substituted |
| 4-Bromobiphenyl | 25 | 60 | 15 | Meta-substituted |
| 2-Methylbiphenyl | 20 | 25 | 55 | Para-substituted |
| 3-Methylbiphenyl | 40 | 15 | 45 | Para-substituted |
| 2-Methoxybiphenyl | 65 | 5 | 30 | Ortho-substituted |
The regioselectivity patterns clearly demonstrate the directing effects of different substituents [25] [26]. Electron-donating groups (methyl, methoxy) direct substitution to ortho and para positions, while electron-withdrawing groups (nitro, bromo) direct substitution to meta positions. The magnitude of these effects depends on the electronic properties and steric bulk of the substituents.
Strategies for Regioselectivity Control:
The purification of (3'-Nitro[1,1'-biphenyl]-4-yl)methanol and related compounds requires careful selection of appropriate methods based on the compound's physical and chemical properties [27] [28].
Purification Methods Comparison:
| Method | Purity Achieved (%) | Recovery (%) | Time Required (h) | Cost Factor |
|---|---|---|---|---|
| Silica gel chromatography | 95 | 85 | 4 | Medium |
| Alumina chromatography | 92 | 88 | 3 | Medium |
| Recrystallization | 98 | 75 | 12 | Low |
| Distillation | 90 | 92 | 2 | Low |
| HPLC | 99 | 70 | 6 | High |
| Preparative TLC | 88 | 82 | 8 | Medium |
| Sublimation | 96 | 65 | 24 | Low |
| Liquid-liquid extraction | 85 | 95 | 1 | Low |
Column Chromatography:
Silica gel chromatography remains the most widely used purification method for biphenyl derivatives [29] [28]. The optimal eluent system depends on the polarity of the compound and the nature of impurities. For (3'-Nitro[1,1'-biphenyl]-4-yl)methanol, a gradient elution system using hexane/ethyl acetate (90:10 to 50:50) provides effective separation.
Recrystallization:
Recrystallization offers the highest purity (98%) but with moderate recovery (75%) [28]. The choice of solvent system is critical for achieving good crystal formation. Common solvent systems include methanol/water, ethanol/water, and acetone/hexane mixtures.
High-Performance Liquid Chromatography (HPLC):
HPLC provides the highest purity (99%) but is typically reserved for analytical purposes or small-scale preparative work due to cost considerations [27]. The method is particularly useful for separating closely related isomers and for purity assessment.
Comprehensive characterization of (3'-Nitro[1,1'-biphenyl]-4-yl)methanol requires multiple analytical techniques to confirm structure, purity, and identity [30] [31] [32].
Characterization Methods for Biphenyl Derivatives:
| Technique | Key Information | Typical Range | Accuracy |
|---|---|---|---|
| ¹H NMR | Aromatic protons, CH₂OH | 6.5-8.5 ppm | High |
| ¹³C NMR | Aromatic carbons, CH₂OH | 60-160 ppm | High |
| IR Spectroscopy | O-H stretch, NO₂ stretch | 3200-3600, 1500-1600 cm⁻¹ | Medium |
| Mass Spectrometry | Molecular ion peak | m/z 229 | High |
| UV-Vis Spectroscopy | Aromatic transitions | 250-350 nm | Medium |
| Melting Point | Purity assessment | 84-86°C | High |
| Elemental Analysis | Molecular formula | C₁₃H₁₁NO₃ | High |
| X-ray Crystallography | Crystal structure | Unit cell parameters | Very High |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy provides definitive structural information [31] [33]. The aromatic protons typically appear in the range 6.5-8.5 ppm, with characteristic coupling patterns reflecting the substitution pattern. The hydroxymethyl protons appear as a singlet around 4.7 ppm, while the OH proton appears as a broad singlet around 2.5 ppm.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework [31] [34]. The aromatic carbons appear in the range 120-160 ppm, while the hydroxymethyl carbon appears around 65 ppm. The presence of the nitro group is confirmed by the characteristic carbon chemical shift at approximately 147 ppm.
Infrared (IR) Spectroscopy:
IR spectroscopy provides information about functional groups present in the molecule [35] [31]. Key absorption bands include:
Mass Spectrometry:
Mass spectrometry confirms the molecular weight and provides fragmentation patterns [31]. For (3'-Nitro[1,1'-biphenyl]-4-yl)methanol (C₁₃H₁₁NO₃), the molecular ion peak appears at m/z 229. Common fragmentation patterns include loss of the hydroxymethyl group (m/z 198) and formation of the biphenyl cation (m/z 154).
Melting Point Determination:
Melting point provides a rapid assessment of purity and identity [36] [31]. For (3'-Nitro[1,1'-biphenyl]-4-yl)methanol, the reported melting point is 84-86°C. Sharp melting points indicate high purity, while broad melting ranges suggest the presence of impurities.